
4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid: is an organic compound with the molecular formula C11H20O3 . It is a derivative of butanoic acid, featuring a cyclohexyl ring substituted with a hydroxy and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid typically involves the reaction of cyclohexanone with methylmagnesium bromide to form 3-hydroxy-3-methylcyclohexanone. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.
Major Products Formed:
Oxidation: 4-(3-Oxo-3-methylcyclohexyl)butanoic acid
Reduction: 4-(3-Hydroxy-3-methylcyclohexyl)butanol
Substitution: 4-(3-Chloro-3-methylcyclohexyl)butanoic acid.
Applications De Recherche Scientifique
4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to various enzymes and receptors. The cyclohexyl ring provides structural stability, allowing the compound to interact with hydrophobic regions of proteins .
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-3-methylbutanoic acid
- 3-Hydroxy-3-methylcyclohexanone
- 4-(3-Oxo-3-methylcyclohexyl)butanoic acid
Comparison: 4-(3-Hydroxy-3-methylcyclohexyl)butanoic acid is unique due to the presence of both a cyclohexyl ring and a butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Propriétés
Numéro CAS |
92841-20-8 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
4-(3-hydroxy-3-methylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C11H20O3/c1-11(14)7-3-5-9(8-11)4-2-6-10(12)13/h9,14H,2-8H2,1H3,(H,12,13) |
Clé InChI |
MKXOXGLTGMYYCT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)CCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


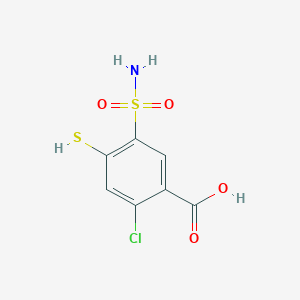
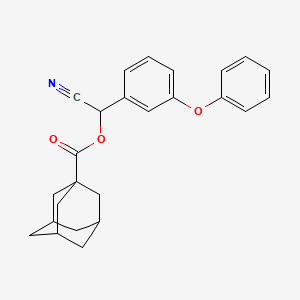
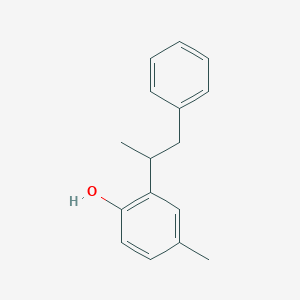

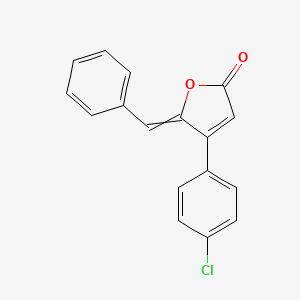
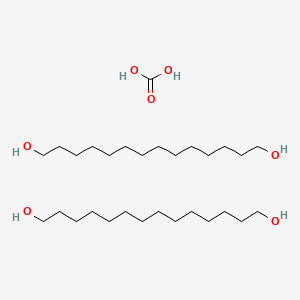
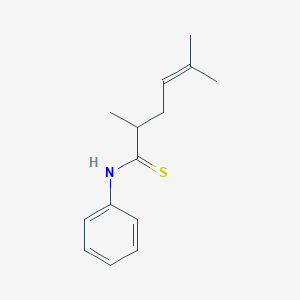

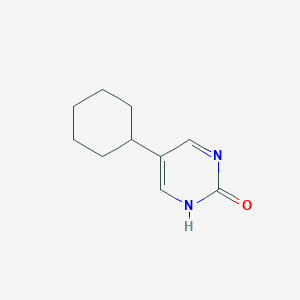
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)

![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
